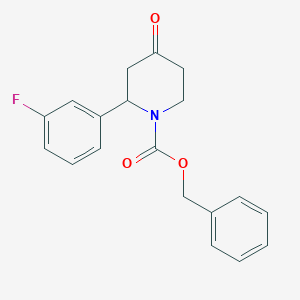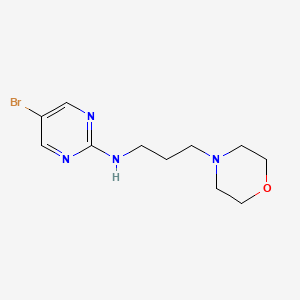
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester is a complex organic compound with the molecular formula C21H20O6 and a molecular weight of 368.38 . This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, and a phenylmethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with 4-hydroxy-5,6,7-trimethoxybenzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and hydroxy groups on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the naphthalene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler analog without the hydroxy and methoxy substitutions.
4-Hydroxy-5,6,7-trimethoxy-2-naphthalenecarboxylic acid: Similar structure but without the phenylmethyl ester group.
Phenylmethyl 2-naphthalenecarboxylate: Lacks the hydroxy and methoxy groups on the naphthalene ring
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,7-trimethoxy-, phenylmethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of hydroxy, methoxy, and ester groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H20O6 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
benzyl 4-hydroxy-5,6,7-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O6/c1-24-17-11-14-9-15(21(23)27-12-13-7-5-4-6-8-13)10-16(22)18(14)20(26-3)19(17)25-2/h4-11,22H,12H2,1-3H3 |
Clave InChI |
WBCBANJXLILVPU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=CC(=C2C(=C1OC)OC)O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)




![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)



![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)


![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
